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one

Cat. No.: B8607588 Get Quote

Application Note: High-Fidelity Synthesis of Apixaban Pyrazole Intermediates

Part 1: Executive Summary & Strategic Overview
The synthesis of Apixaban (Eliquis) hinges on the construction of its central 4,5,6,7-tetrahydro-

1H-pyrazolo[3,4-c]pyridine core.[1][2] While early medicinal chemistry routes utilized linear

construction, modern industrial processes employ a convergent [3+2] cycloaddition strategy.

This approach offers superior regioselectivity and yield but introduces specific process risks

regarding impurity carryover (particularly genotoxic nitrosamines) and crystallographic

polymorphism.

This guide details the preparation of the critical intermediate: Ethyl 1-(4-methoxyphenyl)-7-oxo-

6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

(herein referred to as Apixaban Ethyl Ester).[2]

Key Technical Challenges Addressed:

Regiocontrol: Ensuring the correct orientation of the pyrazole ring during the Japp-

Klingemann/Cyclization sequence.

Impurity Management: Control of N-nitroso impurities derived from the diazotization step.[2]

Scalability: Replacing chromatographic purification with robust crystallization nodes.[2]
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Part 2: Retrosynthetic Logic & Pathway
Visualization
The most robust industrial route disconnects the pyrazole core into two primary building blocks:

The Hydrazone (Electrophile): Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate.[1][2]

The Enamine (Nucleophile): A morpholine-activated lactam derivative.[2]

The convergence of these two fragments via a [3+2] cycloaddition followed by acid-mediated

elimination yields the target ethyl ester.
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Figure 1: Convergent retrosynthetic analysis of the Apixaban pyrazole core via [3+2]

cycloaddition.
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Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Chlorohydrazone
(Electrophile)
Identity: Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate (CAS: 27143-07-3)[2]

Mechanism: Japp-Klingemann reaction.[2][3] The diazonium salt of p-anisidine attacks the

active methylene of ethyl 2-chloroacetoacetate, followed by deacetylation.[2]

Reagents:

p-Anisidine (1.0 eq)[2]

Sodium Nitrite (1.1 eq)[2]

Ethyl 2-chloroacetoacetate (1.0 eq)[2]

Hydrochloric Acid (conc.) / Water

Sodium Acetate (buffer)[2]

Ethanol/Water (solvent)[2]

Step-by-Step Methodology:

Diazotization:

Charge p-anisidine (12.3 g, 100 mmol) into a reactor containing HCl (30 mL) and water

(30 mL).

Cool the suspension to -5°C to 0°C. Critical: Temperature control is vital to prevent

diazonium decomposition (phenol formation).[2]

Add a solution of NaNO₂ (7.6 g in 20 mL water) dropwise, maintaining internal temperature

<5°C. Stir for 30 min.

Coupling:
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In a separate vessel, dissolve ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) in ethanol

(50 mL) and water (50 mL).

Buffer the solution with sodium acetate (approx. 20 g) to maintain pH 4–5. Cool to 0°C.[2]

Transfer the cold diazonium salt solution into the buffered acetoacetate solution slowly

over 45 minutes.

Isolation:

Stir at 0–5°C for 2 hours, then allow to warm to room temperature (20–25°C) for 1 hour.

The product precipitates as a solid.[1] Filter the slurry.[1]

Wash the cake with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL).

Drying: Vacuum dry at 40°C.[2]

Expected Yield: 85–90%.[2]

Appearance: Orange to reddish solid.[2]

Process Insight: The pH must be strictly controlled (pH 4–5). If too acidic, the coupling is

sluggish; if too basic, diazonium tars form.

Protocol B: The [3+2] Cycloaddition (Pyrazole
Formation)
Identity: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-

1H-pyrazolo[3,4-c]pyridine-3-carboxylate.[1][2][4][5][6]

Mechanism: The chlorohydrazone (Protocol A) reacts with the morpholine enamine of the

lactam. The initial cycloaddition forms a pyrazoline intermediate, which undergoes elimination

of morpholine (driven by acid or heat) to aromatize the pyrazole ring.

Reagents:

Chlorohydrazone (from Protocol A) (1.0 eq)[2]
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Morpholine Enamine Intermediate* (1.0 eq)[2]

(3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one)[1][2]

Triethylamine (TEA) (2.0 eq) or K₂CO₃[2]

Solvent: Toluene or Ethyl Acetate (EtOAc)[1][2]

Catalyst: Trifluoroacetic acid (TFA) or HCl (for elimination phase)[2]

Step-by-Step Methodology:

Coupling:

Suspend the Morpholine Enamine (44.0 g, 100 mmol) and Chlorohydrazone (25.6 g, 100

mmol) in Toluene (500 mL).

Add Triethylamine (28 mL, 200 mmol) dropwise. Exotherm Alert: Mild exotherm expected.

Heat the reaction mixture to Reflux (110°C) with a Dean-Stark trap (optional, to remove

water if generated, though HCl is the primary byproduct).

Hold at reflux for 6–8 hours.[2] Monitor by HPLC for consumption of the hydrazone.

Elimination/Workup:

Note: Often, the morpholine moiety is not fully eliminated under basic reflux. An acid wash

is required.[2]

Cool to room temperature.[2] Add 4N HCl (100 mL) or dilute TFA. Stir vigorously for 2

hours. This hydrolyzes the morpholine adduct and ensures full aromatization to the

pyrazole.

Separate the phases. Wash the organic (Toluene) layer with water (2 x 200 mL) and Brine

(200 mL).

Crystallization:
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Concentrate the Toluene layer under vacuum to approx. 150 mL volume.

Add Ethanol or Isopropanol (300 mL) and heat to dissolution.

Cool slowly to 0–5°C to induce crystallization.

Filter the off-white to pale yellow solid.[2]

Yield & Purity:

Expected Yield: 75–82%.[2]

Purity: >98.5% (HPLC).[1][3][7]

Critical Process Parameter (CPP): The stoichiometry of the base (TEA) is critical to neutralize

the HCl generated during the initial alkylation step. Insufficient base leads to stalled conversion.

[2]

Part 4: Quality Control & Impurity Profile
The synthesis of this intermediate carries specific impurity risks that must be monitored before

proceeding to the final amidation step (conversion to Apixaban).[8]
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Impurity Type Origin Control Strategy

Regioisomer
Incorrect orientation during

[3+2] cycloaddition.[2]

Steric bulk of the morpholine

enamine usually directs

regioselectivity. Controlled by

maintaining low temperature

during initial addition.

N-Nitroso Species

Residual NaNO₂ from Protocol

A reacting with secondary

amines (morpholine).[2]

Critical: Ensure rigorous water

washing of the

Chlorohydrazone cake. Use

nitrite scavengers (e.g.,

ascorbic acid) if necessary.

Unreacted Hydrazone
Incomplete reaction or

decomposition.[2]

Monitor via HPLC.[2][7] Ensure

slight excess of Enamine if

Hydrazone is difficult to

remove.

Hydrolyzed Ester
Acid hydrolysis of the ethyl

ester during workup.

Maintain pH > 2 during the

acid wash step; minimize

contact time with strong acids.

Part 5: Analytical Reference Data
HPLC Method Conditions (Standard):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase A: 0.1% H₃PO₄ in Water.[2]

Mobile Phase B: Acetonitrile.[2]

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 280 nm.[2]

Retention Time: Apixaban Ethyl Ester typically elutes at ~14-16 min; Regioisomer elutes

earlier.[2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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